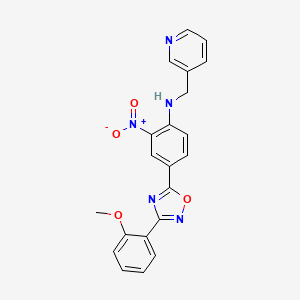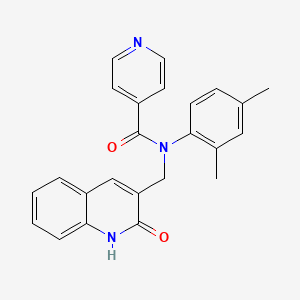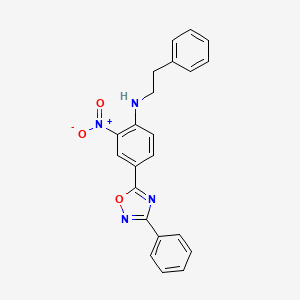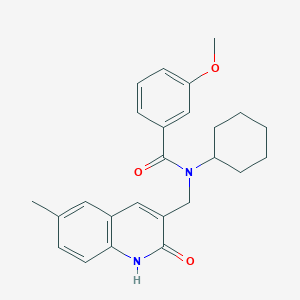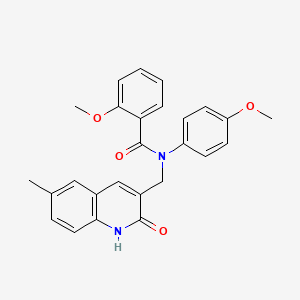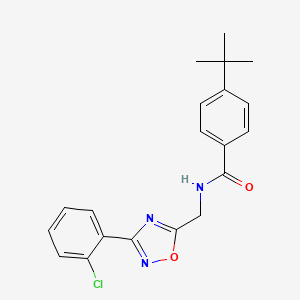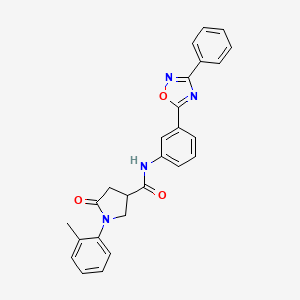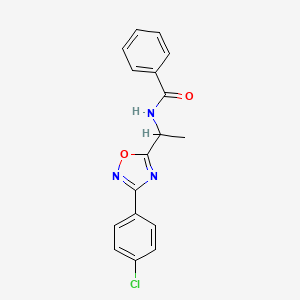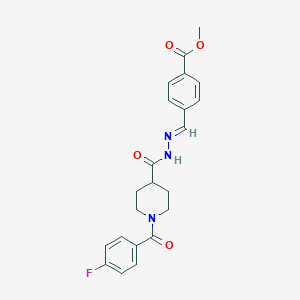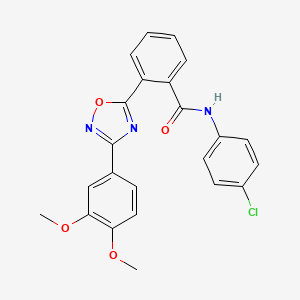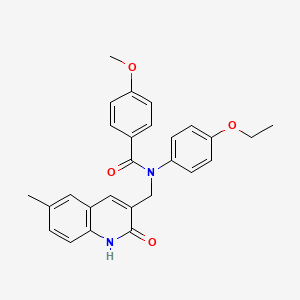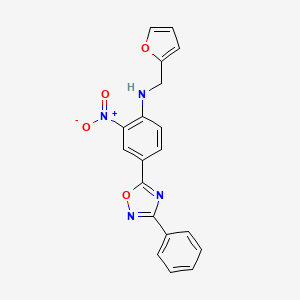
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as FNPA, is a compound that has been extensively studied for its potential use in scientific research. FNPA is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe, a photosensitizer, and as an inhibitor of certain enzymes. In
Wirkmechanismus
The exact mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to work by inhibiting certain enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its fluorescent properties. This compound has a high quantum yield and a large Stokes shift, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of this compound's potential as a photosensitizer for use in photodynamic therapy. Finally, the study of this compound's potential as an inhibitor of other enzymes, such as tyrosinase and carbonic anhydrase, may lead to the development of new treatments for a variety of diseases.
Synthesemethoden
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a few different methods, but one of the most commonly used is the reaction of 2-nitroaniline with furfural and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of acetic acid. This reaction produces this compound as a yellow solid, which can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is as a fluorescent probe. This compound has been shown to have a high quantum yield and a large Stokes shift, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. This compound has also been studied as a photosensitizer for use in photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizing agent and kill cancer cells.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-21-18(22-27-19)13-5-2-1-3-6-13/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBRONMEZZCAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

